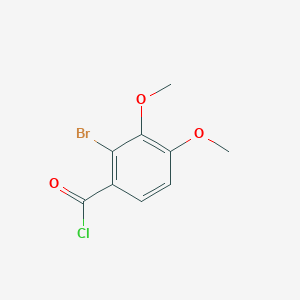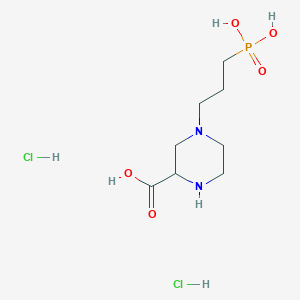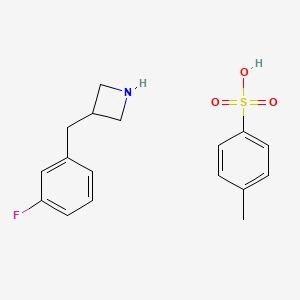
5-(3-Morpholinopropoxy)-1h-indole-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Morpholinopropoxy)-1h-indole-2-carboxylic acid hydrochloride is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a morpholinopropoxy group attached to the indole ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Morpholinopropoxy)-1h-indole-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the indole core structure. This can be achieved through various methods, such as the Fischer indole synthesis or the Nenitzescu indole synthesis.
Introduction of the Morpholinopropoxy Group: The morpholinopropoxy group is introduced through a nucleophilic substitution reaction. This involves reacting the indole derivative with 3-chloropropylmorpholine in the presence of a suitable base, such as potassium carbonate, under reflux conditions.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst, such as palladium on carbon.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the carboxylic acid derivative with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3-Morpholinopropoxy)-1h-indole-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: 3-chloropropylmorpholine in the presence of potassium carbonate under reflux conditions.
Major Products Formed
Oxidation: Oxo derivatives of the indole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted morpholinopropoxy derivatives.
Scientific Research Applications
5-(3-Morpholinopropoxy)-1h-indole-2-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for the development of novel compounds with potential biological activities.
Biology: Investigated for its potential as a biochemical probe to study various biological processes. It can be used to modulate specific pathways and investigate their roles in cellular functions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways. It may have applications in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties.
Mechanism of Action
The mechanism of action of 5-(3-Morpholinopropoxy)-1h-indole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate various signaling pathways, including those involved in cell proliferation, apoptosis, and differentiation. It can bind to specific receptors or enzymes, leading to the activation or inhibition of downstream signaling cascades. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxyindole: A derivative of indole with a hydroxyl group at the 5-position. It has demonstrated various biological activities and is used as a starting point for the synthesis of other compounds.
4-(3’-Chloro-4’-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline: A quinazoline derivative with a similar morpholinopropoxy group
Uniqueness
5-(3-Morpholinopropoxy)-1h-indole-2-carboxylic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the morpholinopropoxy group and the indole core structure allows for versatile chemical modifications and interactions with various molecular targets. This compound’s unique combination of functional groups makes it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C16H21ClN2O4 |
|---|---|
Molecular Weight |
340.80 g/mol |
IUPAC Name |
5-(3-morpholin-4-ylpropoxy)-1H-indole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C16H20N2O4.ClH/c19-16(20)15-11-12-10-13(2-3-14(12)17-15)22-7-1-4-18-5-8-21-9-6-18;/h2-3,10-11,17H,1,4-9H2,(H,19,20);1H |
InChI Key |
MXXPXLVPBUAGQH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCOC2=CC3=C(C=C2)NC(=C3)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


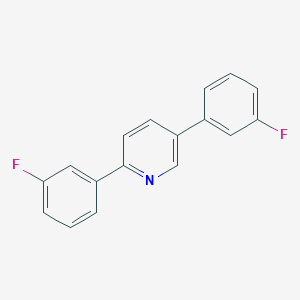
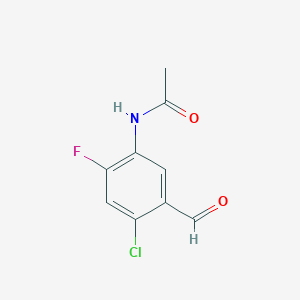
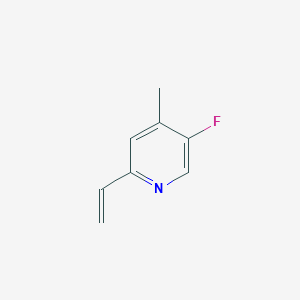
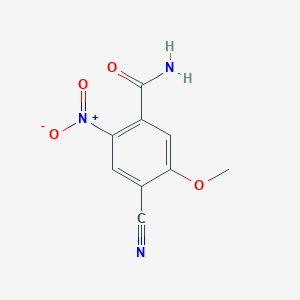
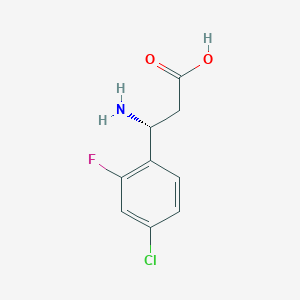

![3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12952811.png)

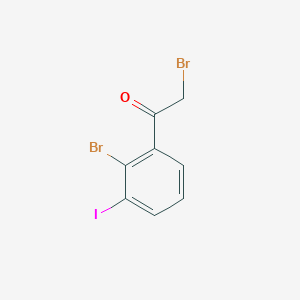
![3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carbaldehyde](/img/structure/B12952839.png)
